molecular formula C25H23ClN2O7 B12744798 D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate CAS No. 126517-42-8

D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate

Cat. No.: B12744798
CAS No.: 126517-42-8
M. Wt: 498.9 g/mol
InChI Key: ZFTHKDZCMVWWMM-BOXHHOBZSA-N
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Description

“D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various biochemical interactions due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” likely involves multiple steps, including:

    Formation of the benzoyl group: This could involve the reaction of a benzoyl chloride with an appropriate amine.

    Introduction of the chlorophenyl group: This might be achieved through a substitution reaction.

    Formation of the hydroxy-phenylethylamino group: This could involve a reduction reaction followed by amination.

    Final assembly and oxalate formation: The final compound might be formed through a series of condensation reactions, followed by the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could occur at the benzoyl or chlorophenyl groups.

    Substitution: The compound might undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology

It might be used in biochemical studies to investigate interactions with enzymes or receptors.

Medicine

The compound could have potential therapeutic applications, such as acting as a drug or drug precursor.

Industry

It might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoylphenyl)-2-(2-hydroxyethylamino)acetamide
  • N-(4-Chlorophenyl)-2-(2-hydroxyethylamino)acetamide

Uniqueness

The unique combination of functional groups in “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” might confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, compared to similar compounds.

Properties

CAS No.

126517-42-8

Molecular Formula

C25H23ClN2O7

Molecular Weight

498.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetamide;oxalic acid

InChI

InChI=1S/C23H21ClN2O3.C2H2O4/c24-18-11-12-20(19(13-18)23(29)17-9-5-2-6-10-17)26-22(28)14-25-21(15-27)16-7-3-1-4-8-16;3-1(4)2(5)6/h1-13,21,25,27H,14-15H2,(H,26,28);(H,3,4)(H,5,6)/t21-;/m0./s1

InChI Key

ZFTHKDZCMVWWMM-BOXHHOBZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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